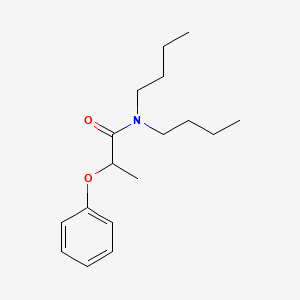![molecular formula C18H22N2O5S B3953278 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3953278.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide, also known as NSC-743380, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide involves its ability to inhibit various enzymes and signaling pathways that are involved in cancer growth, Alzheimer's disease, and inflammation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of disease. In cancer research, this compound has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide is its potential therapeutic applications in various diseases. It has been shown to have anticancer, anti-Alzheimer's disease, and anti-inflammatory effects in animal models of disease. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
For N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide include further studies to determine its safety and efficacy in humans. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Further studies could also investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Aplicaciones Científicas De Investigación
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells.
In Alzheimer's disease research, this compound has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In inflammation research, this compound has been studied for its ability to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-8-5-14(11-17(16)25-2)12-18(21)20-10-9-13-3-6-15(7-4-13)26(19,22)23/h3-8,11H,9-10,12H2,1-2H3,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNUUVQJRAVZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



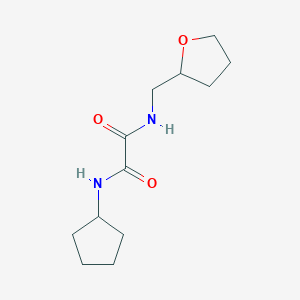
![N-(6-phenoxy-3-pyridinyl)-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-piperidinecarboxamide](/img/structure/B3953200.png)
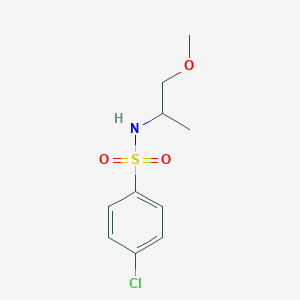
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953210.png)
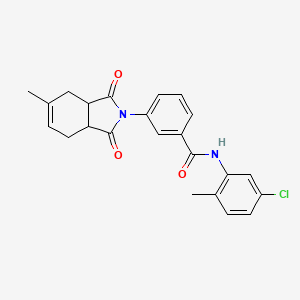
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3953221.png)
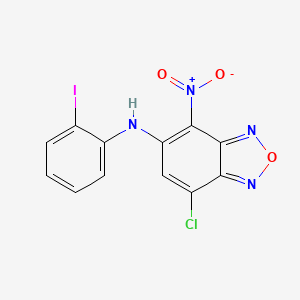

![4-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3953227.png)


![N-[4-(aminosulfonyl)phenyl]-2-methylpentanamide](/img/structure/B3953264.png)

